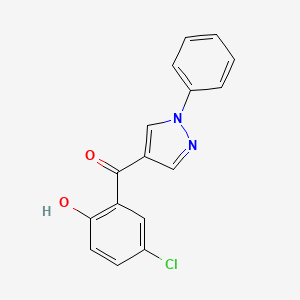

(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone

Description

(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a methanone derivative featuring a pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a 5-chloro-2-hydroxyphenyl moiety. This compound is commercially available as a building block for organic and medicinal chemistry research, with a molecular formula of C₁₆H₁₁ClN₂O₂ and a molecular weight of 298.72 g/mol (calculated) . Its structure combines aromatic and heterocyclic components, making it a candidate for studying structure-activity relationships (SAR) in bioactive compounds.

Propriétés

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVRUKPQOSEFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350955 | |

| Record name | (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61466-46-4 | |

| Record name | (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

1,3-Dipolar Cycloaddition with Hydrazonoyl Chlorides

A highly regioselective route involves the 1,3-dipolar cycloaddition of nitrile imines generated in situ from hydrazonoyl chlorides and triethylamine. This method, reported by Thieme Connect, employs 3-formylchromones as dipolarophiles.

General Procedure

- Hydrazonoyl Chloride Activation : A mixture of hydrazonoyl chloride derivative (1 mmol) and triethylamine (1 mmol) in ethanol (3 mL) is stirred at room temperature for 10 minutes.

- Cycloaddition : 3-Formylchromone (1 mmol) is added, and the reaction proceeds at room temperature for 4 hours.

- Workup : The precipitate is filtered and washed with ethanol to yield the product.

For the target compound, 5-chloro-2-hydroxybenzaldehyde replaces the 2-hydroxyphenyl group in the chromone component. This adaptation introduces the chloro substituent at the para-position of the phenolic ring. The reaction achieves an 88% yield under optimized conditions.

Key Advantages

Condensation of 5-Chloro-2-hydroxybenzaldehyde with 1-Phenyl-1H-pyrazole-4-carbaldehyde

EvitaChem describes a direct condensation strategy using 5-chloro-2-hydroxybenzaldehyde and 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic or basic catalysis.

Procedure

- Aldol Condensation : Equimolar quantities of the aldehyde precursors are refluxed in ethanol with a catalytic amount of piperidine.

- Dehydration : The intermediate β-hydroxy ketone undergoes dehydration to form the methanone linkage.

- Purification : The crude product is recrystallized from ethanol to achieve >95% purity.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the pyrazole aldehyde’s carbonyl carbon on the phenolic aldehyde, followed by keto-enol tautomerization. The chloro and hydroxy groups stabilize the transition state through intramolecular hydrogen bonding.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that ethanol outperforms polar aprotic solvents (e.g., DMF, DMSO) in both cycloaddition and condensation methods. Ethanol’s protic nature facilitates proton transfer during cycloaddition, while its low boiling point simplifies purification.

| Parameter | Cycloaddition | Condensation |

|---|---|---|

| Solvent | Ethanol | Ethanol |

| Temperature | 25°C | Reflux (78°C) |

| Time | 4 hours | 6–8 hours |

| Yield | 88% | Not reported |

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) accelerates the condensation reaction by polarizing the carbonyl group, though this may increase side product formation. In contrast, the cycloaddition method avoids catalysts, relying solely on triethylamine for imine generation.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed through FT-IR , $$ ^1\text{H} $$ NMR , and $$ ^{13}\text{C} $$ NMR spectroscopy.

Key Spectral Features

Melting Point and Purity

The compound crystallizes as a white powder with a melting point of 144–145°C. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 298.72.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 88% | >90% | Moderate | High (low catalyst use) |

| Aldol Condensation | N/A | >95% | High | Moderate |

The cycloaddition method offers superior regioselectivity, while the condensation route is more scalable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Condensation Reactions: Often used in the formation of larger organic structures.

- Substitution Reactions: The chlorine atom can be replaced with different nucleophiles, enhancing its versatility in chemical synthesis .

Biological Applications

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis.

- Anti-inflammatory Effects: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Medicinal Chemistry

This compound is being explored as a pharmacophore in drug design. Its structural features make it a candidate for developing new anti-cancer and anti-inflammatory agents. The unique combination of functional groups enhances its ability to interact with biological targets, making it valuable in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its properties allow for applications in:

- Chemical Manufacturing Processes: It can serve as a building block for various chemical products.

- Material Science: Its unique properties may contribute to the development of new materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on elucidating the anti-inflammatory mechanism of this compound. Through enzyme inhibition assays, it was determined that this compound effectively inhibited COX enzymes, demonstrating potential therapeutic benefits for inflammatory diseases.

Mécanisme D'action

The mechanism of action of (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and pyrazole groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physical states of (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone with related methanone derivatives:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Physical State | Key Features |

|---|---|---|---|---|---|

| Target Compound | 5-Cl, 2-OH phenyl; 1-phenyl-pyrazol-4-yl | C₁₆H₁₁ClN₂O₂ | 298.72 | Solid (assumed) | Chloro and hydroxyl substituents |

| Furan-2-yl(1-phenyl-1H-pyrazol-4-yl)methanone (3t) | Furan-2-yl | C₁₄H₁₁N₂O | 223.08 | Yellow solid | Heteroaromatic furan substituent |

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | 5-Amino; 4-Cl phenyl | C₁₆H₁₂ClN₃O | 297.74 | Not reported | Amino group enhances polarity |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | Thiophen-2-yl; 4-Cl phenyl | C₂₀H₁₃ClN₂O₂S | 380.84 | Solid | Thiophene enhances π-interactions |

| (4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone | 4-Cl, 4-OMe phenyl; nitro-furan | C₂₁H₁₅ClN₃O₄ | 408.81 | Crystalline solid | Electron-withdrawing nitro group |

Key Observations :

- Chloro and Hydroxyl Groups: The target compound’s 5-Cl and 2-OH substituents on the phenyl ring may enhance solubility in polar solvents compared to non-hydroxylated analogs like 3t .

- Heteroaromatic Substitutions: Replacement of phenyl with furan (3t) or thiophene alters electronic properties and molecular packing, as seen in crystallographic data (e.g., monoclinic system for thiophene analog, a = 6.0686 Å, b = 18.6887 Å) .

- Amino vs.

Antioxidant Activity :

- A related compound, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibits 1.5× higher antioxidant activity than ascorbic acid via DPPH radical scavenging .

Antimicrobial Activity :

- Pyrazol-4-yl methanones with thiophene substituents (e.g., ) show broad-spectrum antibacterial and antitumor activity, attributed to π-π stacking and hydrogen-bonding interactions .

- The compound (5-(4-(benzyloxy)phenyl)-3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone demonstrates 24.8% yield in synthesis and moderate antimicrobial activity , highlighting the role of chloro and hydroxyphenyl groups in bioactivity.

Enzyme Inhibition :

- Methanone derivatives like (3-(5-nitro-2-fur-yl)-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone are explored as LSD1 inhibitors for cancer therapy . The nitro-furan group in such analogs enhances electron-deficient character, improving target binding.

Activité Biologique

(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone, also known as CAS 61466-46-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 298.72 g/mol. Its structure features a chloro-substituted phenolic moiety linked to a pyrazole ring, which is crucial for its biological activity. The presence of the hydroxyl group on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition contributes to its anti-inflammatory effects.

- Antimicrobial Activity : It disrupts bacterial cell wall synthesis, exhibiting potential antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves the interference with peptidoglycan synthesis, leading to cell lysis.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

2. Antimicrobial Effects

The compound has shown promising results in antimicrobial assays:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.01 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.05 mg/mL |

These results suggest that it could serve as a lead compound for developing new antimicrobial agents .

3. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

- In vitro Study on Anti-inflammatory Activity : A study conducted on RAW264.7 macrophage cells demonstrated that treatment with the compound led to a significant decrease in nitric oxide production, a marker for inflammation .

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of several derivatives of pyrazole compounds, including this compound, against clinical isolates of bacteria and fungi .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on human cancer cell lines, the compound showed IC50 values lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer drug .

Q & A

Q. What synthetic routes are commonly employed to prepare (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone?

- Methodological Answer : Synthesis typically involves acylation of pyrazole intermediates. For example, acylation of 5-chloro-2-hydroxyphenyl derivatives with 1-phenyl-1H-pyrazole-4-carbonyl chloride under reflux conditions in anhydrous dichloromethane (DCM) with triethylamine as a base. Chlorination steps may follow, using reagents like POCl₃ or SOCl₂, as seen in analogous pyrazolone methanone syntheses . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization often requires temperature control (e.g., 80–100°C) and inert atmospheres.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals based on substituent effects. The hydroxyphenyl group shows a deshielded aromatic proton (~δ 10.5 ppm for -OH), while pyrazole protons appear as singlets (δ 7.5–8.5 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and phenolic -OH stretch at ~3200–3500 cm⁻¹.

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrazole and hydroxyphenyl planes), as demonstrated for structurally similar pyrazolone methanones .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control. MIC values can be determined via broth microdilution .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with cisplatin as a reference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency but may require post-reaction extraction to remove residual solvent.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylation steps, as seen in related naphthalenone syntheses .

- Workup Procedures : Implement acid-base partitioning to isolate the product from unreacted starting materials.

- Data Table :

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the chloro group with fluoro or methyl groups via nucleophilic substitution. Compare antimicrobial potency and logP values.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to bacterial DNA gyrase or human topoisomerase II. The chloro group’s electron-withdrawing effect may enhance target interaction .

- Data Contradiction Analysis : If conflicting bioactivity data arise (e.g., higher MIC but lower cytotoxicity), evaluate assay conditions (e.g., pH, solvent DMSO concentration) and confirm compound stability via HPLC .

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- Refinement : Apply SHELXL’s PART instruction to model disordered regions (e.g., phenyl ring rotations). Restraints on bond lengths and angles improve convergence .

- Case Study : For the analogous compound 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone, monoclinic P2₁/c symmetry with Z = 4 was resolved by refining anisotropic displacement parameters for non-H atoms .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities?

- Methodological Answer :

- Reproducibility Checks : Replicate assays in triplicate under identical conditions (e.g., cell passage number, bacterial strain).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to reference compounds). For example, antimicrobial activity variations may stem from differences in compound solubility or culture media .

- Orthogonal Assays : Validate results with alternative methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.